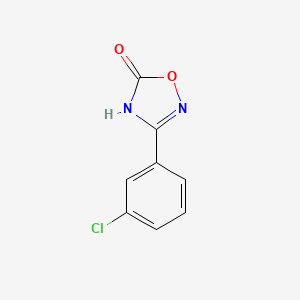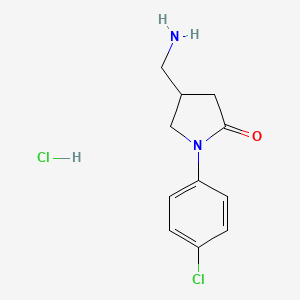
3-(3-Chlorophényl)-1,2,4-oxadiazol-5-ol
Vue d'ensemble
Description
The compound “3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol” belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. This ring is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles are typically synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. Oxadiazoles are generally stable compounds and can exhibit fluorescence .Applications De Recherche Scientifique
Déscoupleur de la phosphorylation oxydative
Ce composé est connu pour agir comme un déscoupleur de la phosphorylation oxydative . Il perturbe le gradient de protons à travers la membrane mitochondriale, qui est essentiel à la synthèse de l'ATP. Cette action peut être utilisée en recherche pour étudier les mécanismes de la production d'énergie cellulaire et le rôle des mitochondries dans diverses maladies.
Recherche anticonvulsivante
Des dérivés de 3-(3-Chlorophényl)-1,2,4-oxadiazol-5-ol ont été synthétisés et évalués pour leurs propriétés anticonvulsivantes potentielles . Ces études sont cruciales pour le développement de nouveaux agents thérapeutiques pour le traitement de l'épilepsie et d'autres troubles convulsifs.
Activité antinociceptive
Les mêmes dérivés étudiés pour l'activité anticonvulsivante ont également été évalués pour leurs effets antinociceptifs (analgésiques) . Cette application est importante pour la recherche sur la gestion de la douleur, en particulier pour comprendre les voies de la douleur et développer des analgésiques non opioïdes.
Mécanisme D'action
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase. The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity. Additionally, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
Cellular Effects
The effects of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function by uncoupling the proton gradient, which is crucial for ATP production. This disruption can lead to changes in cellular energy metabolism and can trigger cellular stress responses . Furthermore, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can alter gene expression patterns, leading to changes in the production of proteins involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules. For instance, 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can inhibit ATP synthase by binding to its active site, thereby preventing the synthesis of ATP . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol have been associated with toxic effects, including cellular apoptosis and organ damage . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and toxicity of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol.
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins within the cell . The distribution of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol can affect its localization and accumulation in different cellular compartments, influencing its overall activity and effects.
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol is essential for understanding its function. This compound can be localized to specific cellular compartments, such as mitochondria, where it can exert its effects on mitochondrial function . Additionally, post-translational modifications and targeting signals can direct 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol to specific organelles, influencing its activity and interactions with other biomolecules.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJKJKFPTCDTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)

![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)





![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate](/img/structure/B1449735.png)
![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)


![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)
